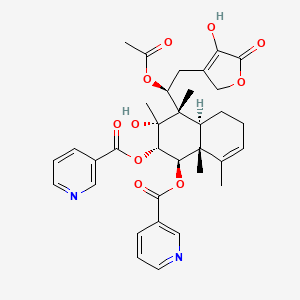

Scutebarbatine X

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVZWLNTNWLURP-NCDJTCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Scutebarbatine X: A Technical Guide to its Structural Elucidation by NMR and MS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata. The determination of its complex molecular structure relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the logical workflow, experimental protocols, and the interpretation of spectroscopic data integral to this process.

The structure of this compound was first reported by Wang et al. in the Chemical & Pharmaceutical Bulletin in 2010.[1] This guide is structured to walk researchers through the typical steps involved in such a structural determination, from isolation to the final assignment of stereochemistry.

Isolation of this compound

This compound is a constituent of the plant Scutellaria barbata D.Don (Lamiaceae), a herb used in traditional medicine. The isolation of this neo-clerodane diterpenoid follows a multi-step chromatographic process designed to separate it from a complex mixture of other phytochemicals.[2][3][4][5][6]

Experimental Protocol: Extraction and Isolation

-

Extraction: The dried and powdered aerial parts of Scutellaria barbata are typically extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to fractionate the components based on their solubility. The diterpenoids, including this compound, are typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure compound.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice.[7]

Experimental Protocol: HRESIMS

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is used.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is infused into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The high resolution and accuracy of the instrument allow for the determination of the monoisotopic mass with a precision of a few parts per million (ppm).

Data Presentation: Mass Spectrometry Data

| Parameter | Observed Value | Note |

| Molecular Formula | C₂₆H₃₀O₉ | Determined by HRESIMS |

| Monoisotopic Mass | Data to be sourced from primary literature | The exact mass of the most abundant isotope |

| Ion Adduct | [M+Na]⁺ or [M+H]⁺ | The observed ion in the mass spectrum |

Note: The specific HRESIMS data for this compound should be referenced from the primary literature (Wang et al., 2010).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the relative stereochemistry of the molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments is employed.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR:

-

¹H NMR spectra are acquired to identify the chemical shifts, multiplicities, and coupling constants of all proton signals.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are run to determine the chemical shifts of all carbon atoms and to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing insights into the relative stereochemistry of the molecule.

-

Data Presentation: NMR Spectroscopic Data

Table 1: ¹H-NMR Data for this compound (Note: Data to be sourced from Wang et al., 2010)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C-NMR Data for this compound (Note: Data to be sourced from Wang et al., 2010)

| Position | δC (ppm) | Type |

| ... | ... | ... |

| ... | ... | ... |

Structural Elucidation Workflow

The process of elucidating the structure of this compound is a logical progression from initial characterization to the final detailed structural assignment. This workflow is visualized in the diagram below.

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathways and Logical Relationships

The structural elucidation of a natural product like this compound is a deductive process where different pieces of spectroscopic data provide clues that are logically assembled to reveal the final structure. The diagram below illustrates the relationships between the key spectroscopic experiments and the structural information they provide.

References

- 1. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Scutebarbatine Analogs in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query specified "Scutebarbatine X." However, the available scientific literature predominantly focuses on Scutebarbatine A and Scutebarbatine B. This guide will therefore detail the mechanisms of action for these well-documented analogs, which are presumed to be representative of the broader family of Scutebarbatine compounds.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Scutebarbatine A and B, diterpenoid alkaloids isolated from Scutellaria barbata, exert their primary anti-cancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[1][2] This is achieved through the modulation of multiple intracellular signaling pathways, leading to a cascade of events that ultimately results in the selective elimination of tumor cells.[3][4]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and pro-apoptotic effects of Scutebarbatine A have been quantified across different cancer cell lines.

Table 1: Cytotoxicity of Scutebarbatine A in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| A549 | Human Lung Carcinoma | 39.21 µg/mL | MTT Assay | [5] |

Table 2: Induction of Apoptosis by Scutebarbatine A in Caco-2 Cells

| Treatment Concentration | Percentage of Late Apoptotic Cells | Reference |

| Control | 9.06% | [3] |

| 60 µM Scutebarbatine A | 31.57% | [3] |

Table 3: Apoptosis Induction in A549 Cells by Scutebarbatine A (48h treatment)

| Treatment Concentration | Apoptosis Induction | Significance | Reference |

| 20 µg/mL | Significant | p < 0.05 | [5] |

| 40 µg/mL | Significant | p < 0.01 | [5] |

| 80 µg/mL | Significant | p < 0.01 | [5] |

Signaling Pathways Modulated by Scutebarbatine Analogs

Scutebarbatine A and B influence a network of signaling pathways crucial for cancer cell survival and proliferation.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Scutebarbatine A is a potent activator of the mitochondria-mediated apoptosis pathway.[5][6] It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the expression of pro-apoptotic proteins Caspase-3 and Caspase-9.[5][6] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in apoptosis.[5]

Caption: Intrinsic apoptosis pathway induced by Scutebarbatine A.

Cell Cycle Arrest at G2/M Phase

Scutebarbatine B has been shown to induce G2/M phase arrest in breast cancer cells.[1][2] This is achieved by down-regulating the expression of key cell cycle proteins, including cyclin B1, cyclin D1, and Cdc2.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. maxapress.com [maxapress.com]

- 5. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Scutebarbatine X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine X, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, has garnered interest for its potential pharmacological activities. Like many complex natural products, its biosynthesis is a multi-step enzymatic cascade. While the complete pathway has not been fully elucidated, significant progress in understanding the biosynthesis of related neo-clerodane diterpenoids in the Lamiaceae family allows for the construction of a detailed putative pathway. This technical guide synthesizes the current knowledge, presenting a hypothetical, yet chemically plausible, route to this compound, intended to serve as a roadmap for future research and bioengineering efforts.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Neo-clerodane Diterpenoid Core: This well-established phase involves the cyclization of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic bicyclic core of neo-clerodane diterpenoids.

-

Oxidative Modifications and Furan Ring Formation: A series of cytochrome P450 monooxygenases (CYP450s) are hypothesized to decorate the diterpenoid scaffold with hydroxyl groups and catalyze the formation of the furan ring, a common feature in this class of compounds.

-

Acylation with Nicotinoyl Moieties: The final, and most speculative, stage involves the esterification of the oxidized neo-clerodane core with two nicotinoyl groups, leading to the final structure of this compound.

The proposed enzymatic sequence is depicted in the pathway diagram below.

In Vitro Anti-inflammatory Properties of Scutebarbatine X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Scutebarbatine X, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular mechanisms of action.

Quantitative Data Summary

This compound has demonstrated notable anti-inflammatory activity in in vitro models. The primary evidence points to its ability to suppress the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Inhibitory Activity of this compound on Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Endpoint | IC50 (μM) | Reference |

| This compound | BV2 (murine microglia) | LPS | NO Production | 27.4 | [1] |

LPS: Lipopolysaccharide

In addition to inhibiting NO production, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While a specific IC50 value for iNOS inhibition has not been reported, studies indicate a dose-dependent reduction in iNOS protein levels in LPS-stimulated BV2 cells.

Data regarding the direct inhibitory effects of this compound on other key pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are currently limited in the scientific literature. However, studies on whole extracts of Scutellaria barbata and other related neo-clerodane diterpenoids suggest that these compounds can suppress the production of such inflammatory molecules.[2][3][4] For instance, a water extract of Scutellaria baicalensis, a related plant, was found to significantly inhibit the production of IL-6 in LPS-induced RAW 264.7 macrophages.[2]

Table 2: Anti-inflammatory Activity of Related Neo-clerodane Diterpenoids from Scutellaria barbata

| Compound | Cell Line | Stimulant | Endpoint | IC50 (μM) | Reference |

| Scuttenline C | RAW 264.7 | LPS | NO Production | 1.9 | [5] |

| Unnamed Compound 18 | RAW 264.7 | LPS | NO Production | 3.7 | [5] |

| Unnamed Compound 36 | RAW 264.7 | LPS | NO Production | 10.6 | [6][7] |

This table provides context on the anti-inflammatory potential of other neo-clerodane diterpenoids from the same plant source.

Proposed Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of many neo-clerodane diterpenoids isolated from Scutellaria barbata are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] This pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β, and initiates their transcription.

It is proposed that this compound, like other related neo-clerodane diterpenoids, may exert its anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells or RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a specified period (e.g., 24 hours) before analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard Solution (for standard curve).

-

-

Procedure:

-

After cell treatment, collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess Reagent (a 1:1 mixture of Reagent A and Reagent B) to the supernatant in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Caption: Workflow for the Griess Assay to measure nitric oxide production.

Inducible Nitric Oxide Synthase (iNOS) Expression (Western Blot)

This technique is used to detect and quantify the amount of iNOS protein in cell lysates.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the intensity of the iNOS band and normalize it to the intensity of the housekeeping protein band to determine the relative expression of iNOS.

-

Caption: Workflow for Western Blot analysis of iNOS protein expression.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound is a promising anti-inflammatory agent. Its ability to inhibit NO production and iNOS expression in LPS-stimulated microglial cells provides a solid foundation for its potential therapeutic applications in neuroinflammatory conditions. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway is consistent with the activities of other neo-clerodane diterpenoids from Scutellaria barbata.

However, to fully elucidate the anti-inflammatory profile of this compound, further research is warranted. Future studies should focus on:

-

Expanding the scope of in vitro assays: Quantifying the effects of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the activity of COX-2 using ELISA and enzyme activity assays, respectively.

-

Confirming the mechanism of action: Utilizing techniques such as Western blotting for phosphorylated IκBα and NF-κB, and reporter gene assays to definitively confirm the inhibitory effect of this compound on the NF-κB pathway.

-

Investigating other signaling pathways: Exploring the potential modulation of other inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways.

-

In vivo studies: Progressing to animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound in a physiological context.

By addressing these research gaps, a more comprehensive understanding of the anti-inflammatory properties of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent for inflammatory diseases.

References

- 1. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. neo-Clerodane Diterpenoids from the Aerial Parts of Scutellaria barbata with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tumor Potential of Scutebarbatine X: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebarbatine X, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, is emerging as a compound of interest in oncology research. While direct and extensive research on this compound's anti-tumor mechanisms is still in its nascent stages, the well-documented anti-cancer properties of its parent plant and closely related analogs, Scutebarbatine A and B, provide a strong foundation for exploring its potential therapeutic value. This technical guide synthesizes the available data on related compounds to infer and present the probable anti-tumor mechanisms of this compound, offering a comprehensive resource for researchers and drug development professionals. This document will delve into the cytotoxic effects, underlying signaling pathways, and experimental methodologies relevant to the study of this compound and its congeners.

Quantitative Data on the Anti-Tumor Activity of Scutebarbatine Analogs and Scutellaria barbata Extracts

The following tables summarize the quantitative data from studies on Scutebarbatine A, Scutebarbatine B, and extracts of Scutellaria barbata, which serve as a proxy for the potential activity of this compound.

Table 1: In Vitro Cytotoxicity of Scutebarbatine Analogs and S. barbata Extracts

| Compound/Extract | Cell Line | Assay Type | IC50 / Concentration | Duration (h) | Key Findings |

| Scutebarbatine A | A549 (Lung Carcinoma) | MTT | 39.21 µg/mL | 48 | Significant dose-dependent inhibition of proliferation.[1] |

| Scutebarbatine A | Caco-2 (Colorectal Adenocarcinoma) | Flow Cytometry | 10-60 µM | 24 | Dose-dependent induction of apoptosis.[2][3] |

| Scutebarbatine A | MDA-MB-231, MCF-7 (Breast Cancer) | Trypan Blue, EdU, Colony Formation | Dose-dependent | - | Dose-dependent cytotoxic effect.[4] |

| Scutebarbatine B | MCF-7, MDA-MB-231 (Breast Cancer) | CellTiter-Glo | Dose-dependent | 24 | Suppressed proliferation in a dose-dependent manner.[5] |

| S. barbata Extract | CL1-5, CL1-0, A549 (Lung Cancer) | MTT | Dose-dependent | 24 | Marked growth inhibitory effect.[6] |

| S. barbata Extract | H22 (Murine Hepatoma) | MTT | - | - | Time-dependent inhibition of proliferation. |

Table 2: In Vivo Anti-Tumor Efficacy of Scutebarbatine Analogs and S. barbata Extracts

| Compound/Extract | Animal Model | Tumor Model | Dosage | Treatment Duration | Key Findings |

| Scutebarbatine A | Nude Mice | A549 Xenograft | 40 mg/kg (i.p.) | 15 days | Significant suppression of tumor growth.[1] |

| Scutebarbatine B | Mice | Breast Cancer Xenograft | - | - | Significant suppression of tumor growth.[5][7] |

| S. barbata Extract | BALB/c Nude Mice | CL1-5 Xenograft | 60 mg/kg (i.p.) | 15 days | Markedly inhibited tumor growth.[6] |

| S. barbata Extract | C57BL/6 Mice | Lewis Lung Carcinoma | - | - | Inhibition of tumor growth.[8] |

| S. barbata Extract | Mice | H22 Xenograft | - | - | Significant tumor shrinkage.[9] |

Core Anti-Tumor Mechanisms

Based on studies of its analogs and the source plant, this compound is likely to exert its anti-tumor effects through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Induction of Apoptosis

A primary mechanism of action for Scutebarbatine analogs is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Scutebarbatine A has been shown to induce the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers a cascade of caspase activation, including the upregulation of cleaved caspase-9 and the executioner caspase, cleaved caspase-3.[1] Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed, further promoting cell death.[1]

-

Extrinsic Pathway: Evidence suggests that compounds from S. barbata can activate the extrinsic apoptosis pathway through the Fas/FasL signaling system, leading to the activation of caspase-8.[6]

-

Inhibitors of Apoptosis (IAPs): Scutebarbatine A has been reported to down-regulate pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs).[3] This action effectively "releases the brakes" on apoptosis in cancer cells.

Cell Cycle Arrest

Scutebarbatine analogs and S. barbata extracts have been shown to induce cell cycle arrest, primarily at the G2/M phase.[6][7] This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1, Cyclin D1, and Cdc2.[7] By halting the cell cycle, these compounds prevent cancer cells from proliferating.

Modulation of Signaling Pathways

The anti-tumor effects of compounds from Scutellaria barbata are also mediated through the modulation of critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Extracts of S. barbata have been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Scutebarbatine A has been shown to upregulate the phosphorylation of JNK and p38 while downregulating the phosphorylation of ERK in breast cancer cells.[5] In contrast, studies on S. barbata extracts in lung cancer cells have shown increased phosphorylation of p38, JNK, and ERK.[6] The differential regulation of this pathway may be cell-type specific.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Compounds from S. barbata have been shown to inhibit the NF-κB pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Scutebarbatine analogs and S. barbata extracts. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed and treat cells with the test compound as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bcl-2, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1.5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., this compound, 40 mg/kg, i.p.) or vehicle control daily or as per the experimental design.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

While direct experimental evidence for the anti-tumor mechanisms of this compound is currently limited, the data from its closely related analogs, Scutebarbatine A and B, and the extracts of Scutellaria barbata provide a compelling rationale for its investigation as a potential anti-cancer agent. The inferred mechanisms, including the induction of apoptosis via intrinsic and extrinsic pathways, G2/M cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK, highlight its potential as a multi-target therapeutic.

Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include:

-

Determination of IC50 values across a broad panel of cancer cell lines.

-

Elucidation of the specific signaling pathways modulated by this compound.

-

In-depth analysis of its effects on the cell cycle and apoptosis in various cancer models.

-

Preclinical evaluation in relevant animal models to assess its efficacy and safety profile.

A thorough investigation of this compound will be crucial in determining its potential as a novel therapeutic agent in the fight against cancer. This guide provides a foundational framework for researchers to design and execute experiments aimed at unlocking the full therapeutic potential of this promising natural compound.

References

- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxapress.com [maxapress.com]

- 3. maxapress.com [maxapress.com]

- 4. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Scutebarbatine X: An In-Depth Technical Guide on Initial Bioactivity Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial characterization of this compound's bioactivity, with a primary focus on its anti-inflammatory effects. While direct experimental data on this compound's anti-cancer and signaling pathway modulation activities are currently limited, this document also explores potential bioactivities by drawing parallels with structurally similar compounds, Scutebarbatine A and B, isolated from the same plant. This guide offers detailed experimental protocols and data presentation to facilitate further research and drug development efforts.

Introduction

Scutellaria barbata (Labiatae) is a perennial herb used in traditional medicine for its anti-inflammatory and anti-tumor properties.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a series of neo-clerodane diterpenoids. Among these, this compound has been identified as possessing anti-inflammatory properties.[1][3] This guide synthesizes the available data on this compound and provides a framework for its further investigation.

Anti-inflammatory Bioactivity of this compound

The primary characterized bioactivity of this compound is its anti-inflammatory potential. An in vitro study has demonstrated its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Quantitative Data

| Compound | Bioactivity | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Anti-inflammatory | BV2 | Nitric Oxide (NO) Inhibition | 27.4 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology to assess the inhibitory effect of this compound on NO production in LPS-stimulated BV2 microglial cells.

2.2.1. Materials and Reagents

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

-

Microplate reader

2.2.2. Cell Culture

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

2.2.3. Assay Procedure

-

Seed BV2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a negative control (no LPS) group should be included.

-

After 24 hours, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow

Potential Anti-Cancer Bioactivity and Signaling Pathway Modulation

While direct evidence for the anti-cancer activity of this compound is lacking, studies on the structurally related compounds Scutebarbatine A and B suggest that this compound may also possess cytotoxic effects against various cancer cell lines. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Hypothetical Bioactivities Based on Related Compounds

| Compound | Bioactivity | Cell Lines Affected | Potential Signaling Pathways Modulated |

| Scutebarbatine A | Anti-cancer, Pro-apoptotic | A549 (Lung), Caco-2 (Colon) | PI3K/Akt/mTOR, MAPK |

| Scutebarbatine B | Anti-cancer, Pro-apoptotic | MCF-7, MDA-MB-231 (Breast) | PI3K/Akt/mTOR, MAPK |

| This compound | Hypothesized Anti-cancer | To be determined | Potentially PI3K/Akt/mTOR, MAPK, NF-κB |

Proposed Experimental Protocols for Further Investigation

3.2.1. Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential cytotoxic effects of this compound on various cancer cell lines.

3.2.1.1. Materials and Reagents

-

Cancer cell lines (e.g., A549, Caco-2, MCF-7)

-

Appropriate cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

3.2.1.2. Assay Procedure

-

Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of this compound on the activation of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways.

3.2.2.1. Materials and Reagents

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR, ERK, JNK, p38)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and transfer equipment

3.2.2.2. Assay Procedure

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Potential Signaling Pathways

3.3.1. PI3K/Akt/mTOR Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer.

3.3.2. MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

References

Scutebarbatine X: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebarbatine X, a neo-clerodane diterpenoid, has emerged as a compound of interest from the medicinal herb Scutellaria barbata D. Don (Lamiaceae). This technical guide provides a comprehensive overview of the discovery, natural source identification, and biological evaluation of this compound. It details the isolation and structure elucidation methodologies, presents its known anti-inflammatory properties with supporting quantitative data, and outlines the experimental protocols for its bioactivity assessment. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Discovery and Natural Source

This compound was first reported as a new natural product by Wang and colleagues in 2010.[1][2] It was isolated from the whole plant of Scutellaria barbata (Labiatae), a perennial herb widely used in traditional Chinese medicine for its anti-inflammatory and anti-tumor properties.[1][2] This plant is natively distributed throughout Korea and Southern China.[2]

Isolation and Structure Elucidation

While the original isolation paper by Wang et al. (2010) provides the primary account, a general methodology for the isolation of neo-clerodane diterpenoids from Scutellaria barbata involves a multi-step process combining various chromatographic techniques.

General Isolation Protocol

A typical isolation workflow for obtaining diterpenoids like this compound from Scutellaria barbata is as follows:

-

Extraction: The air-dried and powdered whole plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol or petroleum ether and acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20 (to remove pigments and smaller molecules), and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and number of protons and carbons.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the final structure.

The spectroscopic data would have revealed the characteristic neo-clerodane diterpenoid skeleton of this compound.

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

Quantitative Data

| Compound | Bioactivity | Cell Line | IC₅₀ (µM) |

| This compound | Inhibition of NO production | RAW 264.7 | 27.4 |

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

The following is a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in RAW 264.7 macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Seeding:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare various concentrations of this compound in DMEM.

-

Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound.

-

Incubate the cells for 1 hour.

-

-

LPS Stimulation:

-

Induce inflammation by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control group).

-

Incubate the plate for another 24 hours.

-

-

Nitrite Measurement (Griess Reagent):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite in the samples is determined using a sodium nitrite standard curve.

-

Calculate the percentage of NO production inhibition for each concentration of this compound compared to the LPS-stimulated control.

-

The IC₅₀ value is then determined from the dose-response curve.

-

Caption: Workflow for the nitric oxide inhibition assay.

Signaling Pathway

The anti-inflammatory effects of many neo-clerodane diterpenoids from Scutellaria barbata are mediated through the inhibition of pro-inflammatory signaling pathways. While the specific pathway for this compound has not been fully elucidated, it is plausible that it acts on pathways commonly affected by compounds from this plant, such as the NF-κB and MAPK pathways, which are key regulators of iNOS (inducible nitric oxide synthase) expression.

Caption: Potential signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound is a noteworthy neo-clerodane diterpenoid isolated from Scutellaria barbata. Its discovery and characterization have contributed to the growing body of knowledge on the phytochemistry of this important medicinal plant. The demonstrated anti-inflammatory activity, specifically the inhibition of nitric oxide production, highlights its potential as a lead compound for the development of new anti-inflammatory agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various inflammatory conditions. This guide provides the foundational information necessary for researchers to build upon in their future investigations of this compound.

References

Scutebarbatine X and its Modulatory Role in NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebarbatine X, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has garnered attention for its potential anti-inflammatory properties.[1] While direct evidence detailing its specific interactions with the nuclear factor-kappa B (NF-κB) signaling pathway is emerging, the well-documented anti-inflammatory and NF-κB inhibitory effects of Scutellaria barbata extracts and other constituent compounds provide a strong basis for investigating this compound's role in this critical inflammatory cascade.[2][3][4] This technical guide synthesizes the current understanding of Scutellaria barbata's impact on NF-κB signaling and extrapolates the potential mechanisms through which this compound may exert its modulatory effects. We present hypothesized pathways, relevant experimental protocols, and quantitative data from related compounds to serve as a foundational resource for future research and drug development endeavors.

Introduction to this compound and the NF-κB Signaling Pathway

1.1 this compound: A Promising Neo-clerodane Diterpenoid

This compound is a member of the neo-clerodane diterpenoid class of natural products, which are characterized by a specific bicyclic core structure.[1] It is isolated from Scutellaria barbata (Labiatae), a plant with a long history of use in traditional medicine for its anti-inflammatory and anti-tumor activities.[5][6] The anti-inflammatory properties attributed to this compound suggest its potential as a therapeutic agent for a variety of inflammatory conditions.[1]

1.2 The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immune responses, cell proliferation, and survival. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs).

In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Hypothesized Role of this compound in Modulating NF-κB Signaling

Based on the known activities of Scutellaria barbata extracts and other neo-clerodane diterpenoids, it is hypothesized that this compound modulates the NF-κB signaling pathway through one or more of the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: A key regulatory step in the canonical NF-κB pathway is the phosphorylation of IκBα by the IKK complex. It is plausible that this compound directly or indirectly inhibits the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of NF-κB in the cytoplasm and a dampening of the inflammatory response.

-

Suppression of p65 Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would effectively block the nuclear translocation of the active p65 subunit. This would prevent NF-κB from binding to the promoter regions of its target genes.

-

Downregulation of Pro-inflammatory Gene Expression: The ultimate consequence of NF-κB inhibition is the reduced expression of pro-inflammatory genes. This compound is expected to decrease the production of key inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).

The following diagram illustrates the hypothesized mechanism of action for this compound in the NF-κB signaling pathway.

References

- 1. abmole.com [abmole.com]

- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scutellaria barbata D.Don and Scleromitrion diffusum (Willd.) R.J.Wang inhibits the progression of triple negative breast cancer though the activation inhibition of NF-κB triggered by CAFs-derived IL6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scutellarin, a flavonoid compound from Scutellaria barbata, suppresses growth of breast cancer stem cells in vitro and in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Scutebarbatine X Using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantification of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata[1], using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol details the necessary instrumentation, reagents, and chromatographic conditions. Furthermore, it outlines a complete method validation procedure based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose[2][3][4]. This application note is designed to assist researchers in accurately quantifying this compound in various samples, including plant extracts and research formulations.

Experimental Protocols

This section describes the detailed methodology for the quantification of this compound.

Instrumentation and Reagents

-

Instrumentation: An HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a variable wavelength or Diode Array (DAD) UV detector is required[5][6].

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation[7].

-

Reagents and Materials:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

0.22 µm or 0.45 µm syringe filters

-

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B (linear); 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min[5][6] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL[8] |

| Detection Wavelength | 270 nm (Recommended to scan with DAD for optimal wavelength) |

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Scutellaria barbata)

-

Drying and Grinding: Dry the plant material (Scutellaria barbata) at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 25 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction[9].

-

Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis[10].

Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision[11]. The key validation parameters are summarized below.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components)[4]. | The peak for this compound should be well-resolved from other peaks with no interference at its retention time in a blank or placebo sample. |

| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[12]. | Correlation coefficient (r²) > 0.999 for a calibration curve constructed with at least 5 concentration levels. |

| Accuracy (Recovery) | The closeness of agreement between the true value and the value found. Assessed by spike-recovery experiments at three levels[2]. | Mean recovery should be within 98-102%.[13] |

| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample[12]. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[3]. | Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2]. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy[3]. | Signal-to-Noise ratio of 10:1 or calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[2]. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[11]. | The RSD of results should be ≤ 2% when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH/composition (±2%) are slightly varied. |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

HPLC Method Validation Parameters

Caption: Logical relationships of ICH validation parameters.

References

- 1. abmole.com [abmole.com]

- 2. pharmtech.com [pharmtech.com]

- 3. actascientific.com [actascientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of scutellarin in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of scutellarin in Baoyuan Kangai oral liquid by HPLC [inis.iaea.org]

- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Scutellarin (Scutebarbatine X) in Cell Culture Studies

Note on Nomenclature: The compound "Scutebarbatine X" is not found in the current scientific literature. It is presumed that the intended subject is Scutellarin , a major active flavonoid derived from plants of the Scutellaria genus (e.g., Scutellaria barbata) and Erigeron breviscapus. This document will detail the applications and protocols for Scutellarin.

Introduction

Scutellarin (4′,5,6-trihydroxyflavone-7-glucuronide) is a flavonoid glycoside that has garnered significant interest for its wide range of pharmacological activities.[1][2] Extensively studied in traditional medicine, modern research has illuminated its potential as an anti-inflammatory, anti-cancer, antioxidant, and neuroprotective agent.[2][3][4] These properties make Scutellarin a valuable compound for investigation in various cell culture models. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Scutellarin in cell culture studies, including detailed protocols and mechanistic insights.

Application Note 1: Anti-Cancer Effects of Scutellarin

Scutellarin exhibits potent anti-tumor activities across a wide spectrum of cancer cell lines, including those from breast, lung, colon, prostate, liver, and leukemia.[5][6] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, invasion, and migration.[4][5]

Key Anti-Cancer Mechanisms:

-

Induction of Apoptosis: Scutellarin promotes programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7][8][9]

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[5][7][10][11]

-

Inhibition of Metastasis: Scutellarin has been shown to suppress the invasion and migration of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and other molecules involved in cell adhesion and motility.[6]

-

Modulation of Signaling Pathways: The anti-cancer effects of Scutellarin are mediated through its influence on numerous key signaling pathways critical for tumor growth and survival, such as PI3K/Akt, MAPK/ERK, STAT3, and HIPPO-YAP.[4][9][10][12]

Data Presentation: Efficacy of Scutellarin in Various Cancer Cell Lines

| Cancer Type | Cell Line | Effect | Concentration / IC50 | Key Findings & Pathway | Reference |

| Breast Cancer | MCF-7 | Inhibition of proliferation, induction of apoptosis | 40-120 µM | Apoptosis rates increased from 12.4% to 23.9%. Mediated via the HIPPO-YAP pathway. | [12][13] |

| Lung Cancer | A549 | Inhibition of proliferation, G0/G1 arrest, apoptosis | 200-600 µM | Suppressed proliferation in a dose- and time-dependent manner. Inhibited AKT/mTOR/4EBP1 and STAT3 pathways. | [10][14] |

| Colon Cancer | HCT116 | Sensitizes to 5-FU and Resveratrol-induced apoptosis | 100 µM | Enhanced caspase-6 activation in a p53-dependent manner. | [15][16][17] |

| Prostate Cancer | PC3 | G2/M cell cycle arrest | 200-600 µM | Increased cell population in G2/M phase from 16.6% to 47.2%. | [11][18] |

| Leukemia | K562 | Inhibition of viability, induction of apoptosis | IC50 of 6 µM | Induced Sub-G1 arrest and targeted the Raf/MEK/ERK pathway. | [7] |

| Hepatocellular Carcinoma | HepG2 | Induction of apoptosis, S phase arrest | IC50 of 0.50 µM (for derivative 14b) | A synthesized NO-donating derivative showed high potency and selectivity. | [19] |

Visualization: Key Signaling Pathways in Scutellarin's Anti-Cancer Activity

Caption: Scutellarin inhibits key cancer-promoting signaling pathways.

Application Note 2: Anti-Inflammatory Effects of Scutellarin

Scutellarin demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key signaling pathways in immune cells like macrophages and other cell types such as chondrocytes.[3][20]

Key Anti-Inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: Scutellarin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][8][21] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

Regulation of Inflammatory Pathways: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][20]

-

Activation of Antioxidant Responses: Scutellarin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress, a key component of inflammation.[1][3]

Data Presentation: Efficacy of Scutellarin in Cellular Inflammation Models

| Cell Type | Stimulus | Effect | Concentration | Key Findings & Pathway | Reference |

| Mouse Chondrocytes | IL-1β | Inhibition of inflammatory mediators | 10-40 µM | Reduced expression of COX-2, iNOS, MMPs. Suppressed NF-κB activity and activated Nrf2/HO-1 signaling. | [1] |

| BV-2 Microglia | LPS | Inhibition of inflammatory mediators | Not specified | Reduced TNF-α, IL-1β. Alleviated neuroinflammation via PI3K/AKT/GSK3β pathway. | [22] |

| Macrophages (RAW 264.7) | LPS | Inhibition of NO production and inflammatory genes | Not specified | Suppressed mRNA expression of iNOS and TNF-α. Inhibited NF-κB activation via Src/PI3K/Akt. | [23] |

| Macrophages (BMDMs) | OXO+LPS | Inhibition of PANoptosis (inflammatory cell death) | Not specified | Reduced mitochondrial ROS generation and blocked PANoptosome formation. | [24] |

Visualization: Key Signaling Pathways in Scutellarin's Anti-Inflammatory Activity

Caption: Scutellarin's dual action on inflammatory pathways.

Detailed Experimental Protocols

Visualization: General Experimental Workflow

Caption: General workflow for in vitro analysis of Scutellarin.

Reagent Preparation: Scutellarin Stock Solution

-

Solvent Selection: Scutellarin has poor water solubility.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

-

Preparation:

-

Weigh the desired amount of Scutellarin powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

-

Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentrations using sterile cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of Scutellarin on cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

-

Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of Scutellarin (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[18]

-

Reagent Addition:

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18] Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[18]

-

For CCK-8/WST-1: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours until a color change is observed.

-

-

Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8/WST-1).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with Scutellarin at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Scutellarin as described for the apoptosis assay.

-

Cell Harvesting: Collect cells as described above.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Signaling Protein Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.

-

Cell Lysis: After treatment with Scutellarin, wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors.[8][22] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at high speed at 4°C to pellet cell debris.[8] Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total-Akt, NF-κB p65, Cleaved Caspase-3, β-actin) overnight at 4°C.[1]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

-

Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]

-

Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

References

- 1. Frontiers | Scutellarin Attenuates the IL-1β-Induced Inflammation in Mouse Chondrocytes and Prevents Osteoarthritic Progression [frontiersin.org]